molecular formula C8H9ClN2O2 B2923425 (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1006319-36-3

(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2923425
CAS No.: 1006319-36-3
M. Wt: 200.62
InChI Key: DXZNQHPGPYKZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a chlorinated pyrazole core substituted with a cyclopropyl group at position 3 and an acetic acid moiety at position 1. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the chloro substituent at position 4 may influence electronic properties and binding affinity to biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-cyclopropylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZNQHPGPYKZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-cyclopropyl-1H-pyrazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparisons

The following pyrazole-acetic acid derivatives are structurally and functionally relevant for comparison:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Features Reference
(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid 4-Cl, 3-cyclopropyl, 1-acetic acid Calculated: ~230.64 Cyclopropyl enhances stability Target
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid () 4-Cl, 1-methyl, 3-acetic acid 174.59 Methyl reduces steric hindrance
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid () 4-acetic acid, 3-(4-Cl-phenyl), 1-phenyl 312.76 Aromatic groups increase hydrophobicity
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid () 4-Cl, 3-nitro, 1-acetic acid Calculated: ~217.57 Nitro group introduces reactivity

Key Observations :

  • Cyclopropyl vs. Methyl () : The cyclopropyl group in the target compound provides greater steric bulk and rigidity compared to the methyl group in 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid. This may enhance binding specificity to target proteins .
  • Nitro Group () : The nitro substituent in {4-chloro-3-nitro-1H-pyrazol-1-yl}acetic acid is strongly electron-withdrawing, which may alter electronic distribution and reactivity compared to the electron-neutral cyclopropyl group .

Physicochemical Properties

  • Molecular Weight : The target compound (~230.64) is intermediate between the low-MW methyl analog (174.59, ) and the high-MW phenyl derivative (312.76, ), suggesting a balance between bioavailability and target engagement .
  • Acid Dissociation Constant (pKa) : The acetic acid moiety (common to all compounds) ensures ionization at physiological pH, influencing pharmacokinetics and protein binding.

Biological Activity

(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound characterized by a unique structure that includes a pyrazole ring, a cyclopropyl group, and a chloro atom. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antibacterial, antifungal, and possibly anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN2O2C_8H_9ClN_2O_2. The presence of chlorine, nitrogen, and oxygen in its structure contributes to its reactivity and biological activity. The compound's functional groups play a significant role in its interaction with biological targets.

Structural Features

PropertyValue
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight214.65 g/mol
Functional GroupsPyrazole, Carboxylic Acid
CAS Number1006490-23-8

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In various bioassays, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against various fungal strains, showing promising results that warrant further investigation into its potential as an antifungal agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific targets within microbial cells. The presence of the pyrazole ring is believed to be critical for binding to these targets, influencing cellular processes such as protein synthesis and cell wall integrity .

Study 1: Antibacterial Efficacy

In a recent study focusing on the antibacterial efficacy of this compound, researchers evaluated its effects on various bacterial strains. The compound was found to significantly inhibit the growth of S. aureus and E. coli within 8 hours of exposure. The study highlighted the potential for this compound to be developed into a therapeutic agent for bacterial infections .

Study 2: Antifungal Properties

Another study assessed the antifungal properties of the compound against Candida species. Results indicated that it inhibited fungal growth effectively at low concentrations, suggesting its potential use in treating fungal infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloroacetic AcidChloro group attached to acetic acidSimpler structure; lacks pyrazole ring
3-CyclopropylpyrazoleCyclopropyl group on pyrazoleNo carboxylic acid functionality
5-MethylpyrazoleMethyl substitution on pyrazoleNo cyclopropyl or chloro substituents

The presence of both cyclopropyl and chloro groups in this compound provides unique pharmacological properties that differentiate it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclopropane ring formation via [2+1] cycloaddition followed by chlorination and acetic acid moiety introduction. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link substituents to the pyrazole core . Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), temperature (40–100°C), and inert atmospheres to improve yield. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL) for refinement, leveraging restraints for disordered cyclopropyl groups. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodology : Solubility screening in DMSO, methanol, or acetonitrile is advised for biological assays. Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are essential. For long-term storage, keep at –20°C in anhydrous conditions to prevent hydrolysis of the cyclopropyl group .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., twinning or disorder) be resolved during refinement?

  • Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. For cyclopropyl group disorder, apply PART/SUMP restraints and analyze residual electron density maps. Validate refinement with Rint (<0.1) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies are effective in analyzing conflicting NMR and LC-MS data during structural elucidation?

  • Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for cyclopropyl protons (δ ~1.0–2.5 ppm). Cross-validate with high-resolution LC-MS (ESI+) to confirm molecular ion [M+H]<sup>+</sup> and isotopic patterns (e.g., Cl: 3:1 <sup>35</sup>Cl/<sup>37</sup>Cl). Address impurities via orthogonal HPLC methods (C18 column, 0.1% formic acid) .

Q. How do substituents (chloro, cyclopropyl) influence the compound’s electronic properties and reactivity?

  • Methodology : Computational studies (DFT/B3LYP) using Gaussian or ORCA software can map HOMO-LUMO gaps and electrostatic potentials. Cyclopropyl’s ring strain enhances electrophilic reactivity, while the chloro group directs regioselectivity in substitution reactions. Validate with Hammett σpara values and kinetic studies .

Q. What experimental and computational approaches are used to predict biological activity?

  • Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding modes. Pair with in vitro assays (e.g., enzyme inhibition IC50) to correlate docking scores with activity. ADMET prediction tools (SwissADME) assess pharmacokinetic properties .

Data Contradiction & Reproducibility

Q. How can researchers address inconsistencies in reported synthetic yields across studies?

  • Methodology : Systematically vary reaction parameters (solvent polarity, catalyst loading) via Design of Experiments (DoE) to identify critical factors. Compare purity metrics (HPLC area%) rather than isolated yields. Reproduce literature protocols with exact reagent grades (e.g., anhydrous solvents) .

Q. What are the best practices for validating crystallographic data when structural databases lack analogous compounds?

  • Methodology : Use Mogul (Cambridge Structural Database) to validate bond lengths/angles against similar fragments (e.g., pyrazole-acetic acid derivatives). Perform Rfree cross-validation (5% data excluded) and check for overfitting via Å<sup>2</sup>/Å<sup>3</sup> displacement parameters .

Methodological Resources

  • Synthesis : Multi-step protocols from EP 4 374 877 A2 and Sigma-Aldrich’s palladium-catalyzed methods .
  • Crystallography : SHELXL refinement guidelines and Acta Crystallographica case studies .
  • Computational Tools : Gaussian for DFT, AutoDock for docking, and SwissADME for ADMET .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.